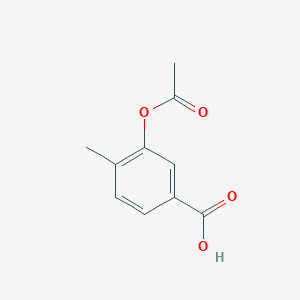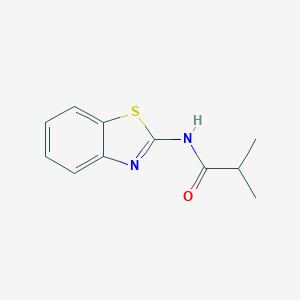![molecular formula C17H19ClN2O4 B187438 2-(3-chlorophenyl)-N-[(4,5-dimethoxy-2-nitrophenyl)methyl]ethanamine CAS No. 5566-47-2](/img/structure/B187438.png)
2-(3-chlorophenyl)-N-[(4,5-dimethoxy-2-nitrophenyl)methyl]ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-chlorophenyl)-N-[(4,5-dimethoxy-2-nitrophenyl)methyl]ethanamine is a chemical compound that belongs to the class of phenethylamines. It is commonly known as 2C-C-NBOMe and is a derivative of the 2C family of phenethylamines. This compound has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2C-C-NBOMe involves its binding to the 5-HT2A receptor, which leads to the activation of intracellular signaling pathways. This activation results in the modulation of neurotransmitter release and the regulation of neuronal activity. This compound has also been shown to have partial agonist activity at the 5-HT2C receptor, which is involved in the regulation of appetite and mood.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2C-C-NBOMe are still being studied. However, it has been shown to have a potent hallucinogenic effect, which is likely due to its interaction with the 5-HT2A receptor. It has also been shown to have stimulant properties, which may be due to its partial agonist activity at the 5-HT2C receptor. Additionally, this compound has been shown to induce vasoconstriction, which may have implications for its therapeutic use.
Advantages and Limitations for Lab Experiments
The advantages of using 2C-C-NBOMe in lab experiments include its high affinity for the 5-HT2A receptor, which makes it an ideal tool for studying the role of this receptor in various physiological processes. Additionally, its unique chemical structure provides an opportunity for the development of novel therapeutics.
The limitations of using 2C-C-NBOMe in lab experiments include its potent hallucinogenic effect, which may make it difficult to study its effects on cognition and behavior. Additionally, its vasoconstrictive properties may limit its therapeutic use.
Future Directions
There are several future directions for the study of 2C-C-NBOMe. One area of interest is the development of novel therapeutics based on its chemical structure. Additionally, further research is needed to understand the biochemical and physiological effects of this compound, particularly in the context of psychiatric disorders. Finally, the development of more selective ligands for the 5-HT2A receptor may provide a better understanding of the role of this receptor in various physiological processes.
Synthesis Methods
The synthesis of 2C-C-NBOMe involves the reaction of 2C-C with 4,5-dimethoxy-2-nitrobenzyl bromide in the presence of a base. The reaction occurs at room temperature and yields a yellow-orange solid. The compound is then purified through recrystallization and characterized through spectroscopic techniques.
Scientific Research Applications
2C-C-NBOMe has been studied extensively for its potential therapeutic applications. It has been shown to have a high affinity for the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. This receptor has been implicated in the pathophysiology of various psychiatric disorders, including depression, anxiety, and schizophrenia.
properties
CAS RN |
5566-47-2 |
|---|---|
Product Name |
2-(3-chlorophenyl)-N-[(4,5-dimethoxy-2-nitrophenyl)methyl]ethanamine |
Molecular Formula |
C17H19ClN2O4 |
Molecular Weight |
350.8 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-N-[(4,5-dimethoxy-2-nitrophenyl)methyl]ethanamine |
InChI |
InChI=1S/C17H19ClN2O4/c1-23-16-9-13(15(20(21)22)10-17(16)24-2)11-19-7-6-12-4-3-5-14(18)8-12/h3-5,8-10,19H,6-7,11H2,1-2H3 |
InChI Key |
GUDUWOPYOORIGV-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C(=C1)CNCCC2=CC(=CC=C2)Cl)[N+](=O)[O-])OC |
Canonical SMILES |
COC1=C(C=C(C(=C1)CNCCC2=CC(=CC=C2)Cl)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(3,4-dimethoxyphenyl)carbamothioyl]benzamide](/img/structure/B187357.png)
![2-[(4-methoxybenzoyl)amino]-N-[3-methyl-1-(naphthalen-1-ylamino)-1-oxobutan-2-yl]benzamide](/img/structure/B187358.png)

![7-tert-butyl-2-(3-chlorophenyl)-2,3,5,6,7,8-hexahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B187363.png)
![2-(chloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B187366.png)
![2-amino-4-(2,4-dichlorophenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B187367.png)






![5'-bromospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B187377.png)
![2-Mercapto-5,7-dimethyl-pyrido[2,3-d]pyrimidin-4-ol](/img/structure/B187379.png)